9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
Overview
Description
“9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one” is a chemical compound that belongs to the class of azabicycloalkanes . It has a molecular weight of 229.32 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C15H19NO/c17-15-9-13-7-4-8-14 (10-15)16 (13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2
. This code provides a textual representation of the molecular structure. For a detailed 3D structure, specialized chemical software or databases would be required. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 229.32 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
1. Spectral Analysis and Stereochemistry
"9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one" and its derivatives have been a subject of detailed spectral analysis. Studies have utilized various spectroscopic techniques such as NMR, IR, and MS to understand their structural characteristics. These analyses revealed that these compounds typically exhibit a twin-chair conformation with equatorial orientation of substituents. This understanding of stereochemistry and conformation is crucial in the design and synthesis of novel compounds with desired properties (Park, Jeong, & Parthiban, 2011).
2. Antimicrobial Activity
Derivatives of this compound have demonstrated potential as antimicrobial agents. Research has shown that certain synthesized derivatives exhibit significant growth inhibition against various bacterial and fungal strains. This indicates their potential for development into novel antimicrobial agents, contributing to the fight against resistant strains of microorganisms (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011).
3. Crystal Structure Analysis
The crystal structure of “this compound” derivatives has been a topic of interest in several studies. X-ray crystallography has been employed to determine the molecular and crystal structure of these compounds. This information is critical for understanding the physical and chemical properties of these molecules, which can be applied in material science and pharmaceuticals (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).
Safety and Hazards
The safety information for “9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
9-phenyl-9-azabicyclo[3.3.1]nonan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-9-12-7-4-8-13(10-14)15(12)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNSYPTVJNNMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734450 | |
Record name | 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27092-81-5 | |
Record name | 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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